

4-Methyl-1-tetralone: Structural Scaffold & Synthetic Utility Guide

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Compound of Interest

Compound Name: 4-Methyl-1-tetralone

CAS No.: 19832-98-5

Cat. No.: B008906

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Executive Summary

4-Methyl-1-tetralone (CAS: 19832-98-5) is a bicyclic ketone featuring a tetrahydronaphthalene core substituted with a methyl group at the benzylic (C4) position.^[1] Unlike its isomer 2-methyl-1-tetralone, the 4-methyl variant introduces a chiral center at the benzylic carbon, influencing the stereochemical outcome of downstream derivatizations.

This compound serves as a critical intermediate in the synthesis of aromatized naphthalene derivatives, bioactive aminotetralins, and complex natural products such as Aristelegone A. Its unique reactivity profile—combining the electrophilicity of a ketone, the acidity of alpha-protons, and the susceptibility of the aromatic ring to electrophilic substitution—makes it a versatile "chassis" in medicinal chemistry.

Physicochemical Profile

The following data aggregates experimentally validated constants essential for process design and handling.

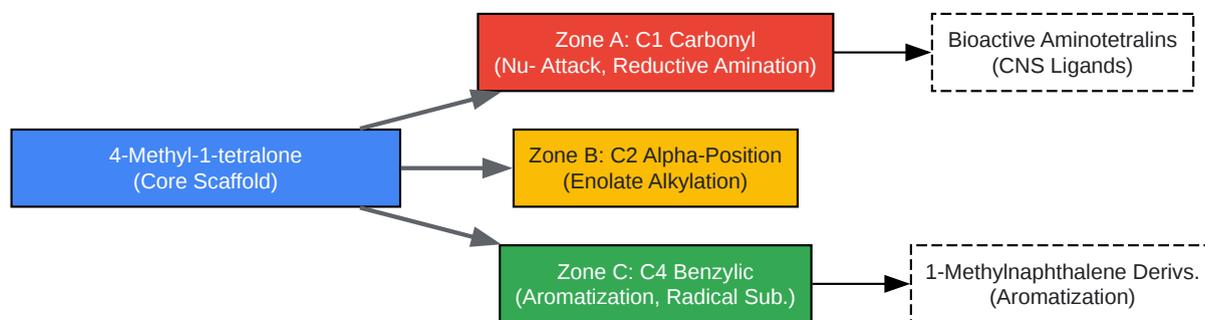
Property	Value	Context/Notes
CAS Registry Number	19832-98-5	Specific to the 4-methyl isomer.[1][2]
Molecular Formula	C ₁₁ H ₁₂ O	MW: 160.21 g/mol
Appearance	Colorless to pale yellow liquid	Darkens upon oxidation/light exposure.
Boiling Point	133–134 °C	@ 12 Torr (Vacuum distillation recommended)
Density	1.078 g/mL	@ 25 °C
Refractive Index ()	1.566 – 1.568	High aromatic content indicator.
Solubility	Soluble in organic solvents	CHCl ₃ , MeOH, Benzene; Insoluble in H ₂ O.
Chirality	Racemic (±)	Synthesized as racemate; resolvable via chiral HPLC or enzymatic reduction.

Structural Analysis & Reactivity Logic

The reactivity of **4-methyl-1-tetralone** is dictated by three distinct chemical zones. Understanding these zones allows for precise retrosynthetic planning.

The Three Zones of Reactivity

- Zone A (C1 Carbonyl): Susceptible to nucleophilic attack (Grignard, hydrides) and reductive amination.
- Zone B (C2 Alpha-Carbon): Kinetic and thermodynamic enolate formation allows for alkylation or aldol condensations.
- Zone C (C4 Benzylic/Chiral Center): The methyl group creates steric bulk; the benzylic position is prone to radical halogenation or oxidative aromatization.



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Figure 1: Reactivity map of **4-methyl-1-tetralone** highlighting the three primary zones for chemical modification.

Synthesis Protocols

The most robust industrial and laboratory route utilizes a Friedel-Crafts Alkylation-Acylation sequence starting from benzene and

-valerolactone. This method is preferred over the oxidation of tetralin due to higher regioselectivity.

Protocol: One-Pot Friedel-Crafts Cyclization

Mechanism:

-Valerolactone acts as a dual electrophile. Aluminum chloride (

) opens the lactone to generate a carbocation at the

-position (secondary), which alkylates benzene. The resulting free acid side chain then undergoes intramolecular acylation to close the ring.

Reagents:

- Benzene (Solvent & Reactant, excess)
- -Valerolactone (1.0 equiv)
- Aluminum Chloride (

, Anhydrous, 3.0–4.0 equiv)

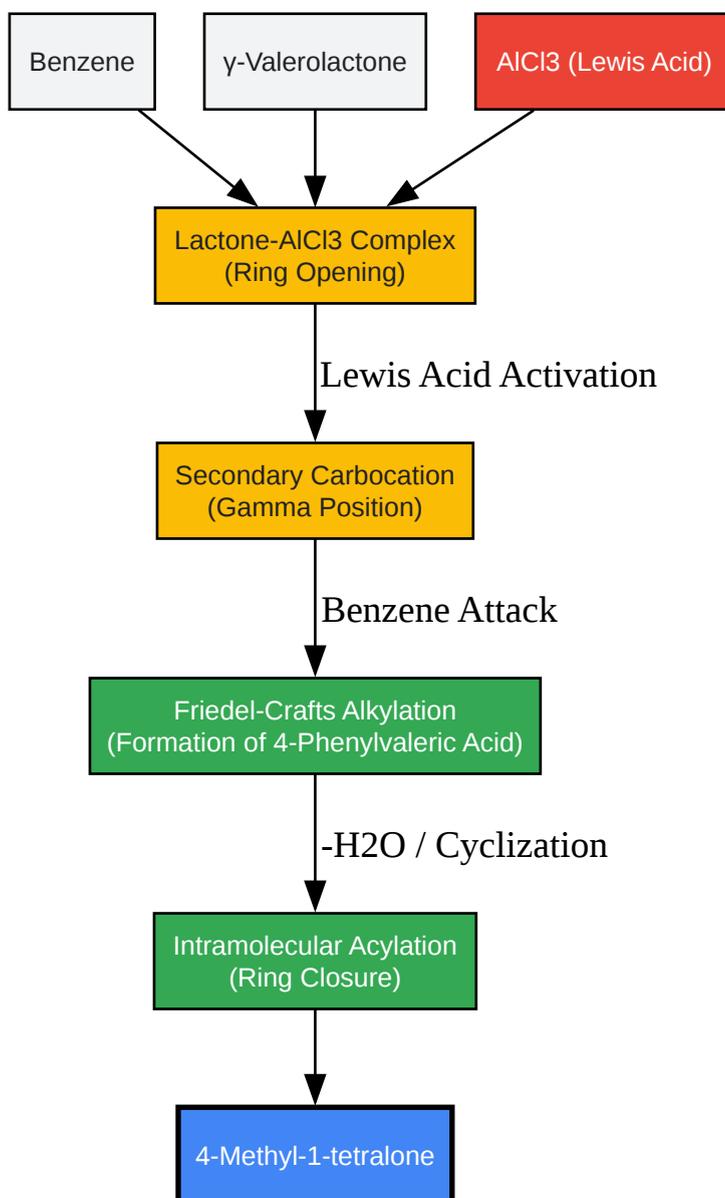
Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an acid gas trap (NaOH scrubber) to neutralize HCl evolution.
- Charging: Add dry benzene (excess, typically 10 vol relative to lactone) and γ -valerolactone to the flask under nitrogen atmosphere.
- Catalyst Addition: Cool the mixture to 0–5 °C. Add anhydrous aluminum chloride portion-wise over 60 minutes. Caution: Exothermic reaction with vigorous HCl evolution.
- Reaction Phase:
 - Allow the mixture to warm to room temperature.
 - Heat to reflux (80 °C) for 16–18 hours. The solution will turn dark red/brown.
- Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/HCl (conc.) mixture to hydrolyze aluminum complexes.
- Workup:
 - Separate the organic layer.^[3]
 - Extract the aqueous layer with toluene or benzene (3 x 10 mL).
 - Wash combined organics with water, saturated sodium bicarbonate, and brine.
 - Dry over anhydrous sodium sulfate.

and concentrate in vacuo.

- Purification: Distill the residue under high vacuum (0.5–1.0 mmHg). Collect the fraction boiling at ~95–100 °C (at 1 mmHg).

Yield Expectation: 85–95%.



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Figure 2: Mechanistic pathway for the synthesis of **4-methyl-1-tetralone** via Friedel-Crafts reaction of benzene and gamma-valerolactone.

Pharmaceutical Applications & Derivatization

While **4-methyl-1-tetralone** is distinct from the 4-(3,4-dichlorophenyl)-1-tetralone used in Sertraline synthesis, it shares the same tetralone-to-aminotetralin logic used in CNS drug discovery.

Case Study: Synthesis of Bioactive Aminotetralins

Aminotetralins are privileged structures in serotonin and dopamine receptor ligands.

- Reaction: Reductive Amination.
- Protocol:
 - Combine **4-methyl-1-tetralone** with a primary amine (e.g., methylamine) in methanol.
 - Add titanium isopropoxide () as a Lewis acid/dehydrating agent to form the imine.
 - Reduce in situ with Sodium Borohydride () or Sodium Cyanoborohydride ().
 - Result: cis/trans diastereomers of 1-amino-4-methyltetralin.

Aromatization to Naphthalenes

4-Methyl-1-tetralone is a precursor to 1-methylnaphthalene derivatives.

- Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C with heat.
- Utility: Access to substituted naphthalenes that are difficult to synthesize via direct electrophilic substitution of naphthalene.

Handling and Safety (SDS Summary)

- Hazards:

- H227: Combustible liquid.
- H315/H319: Causes skin and serious eye irritation.
- WGK 3: Severe hazard to waters (do not allow to enter drains).
- Storage: Store under inert gas (Argon/Nitrogen) to prevent benzylic oxidation. Keep in a cool, dry place.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

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